molecular formula C7H5NO2 B14236405 4H-[1,3]Oxazolo[3,4-a]oxireno[d]pyridine CAS No. 221123-40-6

4H-[1,3]Oxazolo[3,4-a]oxireno[d]pyridine

Cat. No.: B14236405
CAS No.: 221123-40-6
M. Wt: 135.12 g/mol
InChI Key: ZOKFGABPSVARKQ-UHFFFAOYSA-N
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Description

4H-[1,3]Oxazolo[3,4-a]oxireno[d]pyridine is a polycyclic heterocyclic compound featuring fused oxazole, pyridine, and oxirene rings. The oxirene moiety (a three-membered epoxide ring) introduces significant ring strain, which influences its reactivity and physical properties. This compound is synthesized via methodologies involving transition-metal catalysts or sonochemical activation, as exemplified in related systems. For instance, describes the synthesis of structurally similar hexahydro[1,3]oxazolo[3,4-a]pyridin-3-one derivatives using Zn powder, allyl bromide, and iodofuranoside in a THF/water solvent system under argon, achieving full substrate conversion within 3 hours .

Properties

CAS No.

221123-40-6

Molecular Formula

C7H5NO2

Molecular Weight

135.12 g/mol

IUPAC Name

4,9-dioxa-1-azatricyclo[5.3.0.03,5]deca-2,5,7-triene

InChI

InChI=1S/C7H5NO2/c1-5-3-9-4-8(5)2-7-6(1)10-7/h1-3H,4H2

InChI Key

ZOKFGABPSVARKQ-UHFFFAOYSA-N

Canonical SMILES

C1N2C=C3C(=CC2=CO1)O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-[1,3]Oxazolo[3,4-a]oxireno[d]pyridine typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4H-[1,3]Oxazolo[3,4-a]oxireno[d]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

4H-[1,3]Oxazolo[3,4-a]oxireno[d]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4H-[1,3]Oxazolo[3,4-a]oxireno[d]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Key Structural Features

The integration of an oxirene ring distinguishes 4H-[1,3]Oxazolo[3,4-a]oxireno[d]pyridine from related compounds. For comparison:

  • Hexahydro[1,3]oxazolo[3,4-a]pyridin-3-one derivatives (e.g., compounds 14 and 15 in ) lack the oxirene ring but feature a saturated pyridinone system, reducing ring strain and altering reactivity .
  • Oxazole-Pyridine Fused Systems without the oxirene moiety typically exhibit greater thermal stability but lower electrophilic reactivity due to the absence of strained epoxide bonds.

Reactivity and Stability

  • Oxirene Reactivity: The strained epoxide ring in this compound predisposes it to nucleophilic attack or ring-opening reactions, unlike non-strained analogs.
  • Hydrogen Bonding : highlights the role of hydrogen bonding in dictating crystal packing. The target compound’s hydroxyl or carbonyl groups (if present) may form distinct graph-set patterns (e.g., R₂²(8) motifs) compared to analogs, influencing solubility and melting behavior .

Crystallographic and Computational Insights

Crystallographic tools like SHELXL () and OLEX2 () are critical for resolving the complex geometry of such heterocycles. For example:

  • Bond Lengths: The oxirene C–O bond is expected to be shorter (≈1.43 Å) than in non-strained ethers (≈1.47 Å), as observed in similar epoxide systems.
  • Ring Strain: Computational modeling would predict increased angular distortion in the oxirene ring (bond angles ≈60°) compared to the 120° angles in pyridinone analogs.

Functional Implications

  • Pharmacological Potential: The oxirene ring’s electrophilicity may enhance interactions with biological targets, whereas saturated analogs (e.g., compound 14/15) might prioritize hydrogen-bond donor/acceptor profiles.
  • Material Science : The strained system could serve as a precursor for polymerization or functionalization, unlike more stable analogs.

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